1,3-Dibromopropane-1,1,3,3-D4

描述

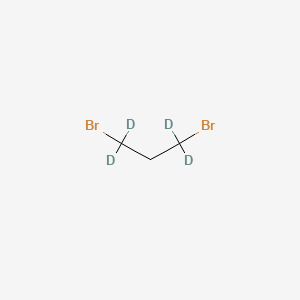

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-1,1,3,3-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLKXRACNJHOV-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC([2H])([2H])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidations Utilizing 1,3 Dibromopropane 1,1,3,3 D4

Probing Reaction Pathways Through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) at specific positions, as in 1,3-Dibromopropane-1,1,3,3-D4, serves as a powerful tool to trace the fate of atoms throughout a chemical reaction. By analyzing the position of the deuterium labels in the products and intermediates, chemists can deduce the pathways of bond formation and cleavage.

Insights into Nucleophilic Substitution Mechanisms and Regioselectivity

In nucleophilic substitution reactions, this compound could be used to distinguish between different mechanistic pathways, such as Sₙ1, Sₙ2, or elimination-addition routes. For example, in a reaction with a nucleophile, the location of the deuterium atoms in the final product would confirm whether the substitution occurred directly at the carbon bearing the bromine or if rearrangements took place. Regioselectivity in reactions with unsymmetrical nucleophiles could also be clarified by observing which part of the nucleophile attacks the deuterated carbon centers.

Examination of Cyclization Reaction Mechanisms and Stereochemical Control

1,3-Dibromopropane (B121459) is a common reagent for forming three-membered rings (cyclopropanes) via intramolecular or intermolecular cyclization reactions. Using the deuterated analogue would provide critical insights into the mechanism of ring closure. For instance, in the formation of a cyclopropane (B1198618) derivative, the stereochemistry of the deuterium atoms on the ring would reveal whether the reaction proceeded through a concerted mechanism or a stepwise process involving an intermediate. This level of stereochemical control is a key aspect of modern synthetic chemistry.

Investigations of Reduction and Coupling Reaction Pathways

In reduction reactions where the bromine atoms are replaced by hydrogen (or deuterium), using this compound and a non-deuterated reducing agent would allow chemists to track the source of the new C-H bonds. Similarly, in metal-catalyzed coupling reactions (e.g., Suzuki or Heck couplings), the deuterated substrate could help elucidate the mechanism of oxidative addition and reductive elimination steps by observing how the deuterium labels affect the reaction and where they reside in the final coupled product.

Deuterium Kinetic Isotope Effect (DKIE) Studies

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a reaction changes when a hydrogen atom in the reactant is replaced by a deuterium atom. libretexts.orglibretexts.org This effect arises from the difference in the zero-point vibrational energy of C-H versus C-D bonds. libretexts.org Measuring the DKIE (the ratio of the rate constant for the hydrogen-containing reactant, kH, to that of the deuterium-containing reactant, kD) provides valuable information about the rate-determining step of a reaction. pharmacy180.comprinceton.edu

Application of this compound in Primary and Secondary DKIE Experiments

A primary DKIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken or formed in the rate-determining step. pharmacy180.com If a reaction involving this compound, such as an E2 elimination, showed a significant primary DKIE, it would be strong evidence that the removal of a proton (or deuteron) from the carbon adjacent to the bromine is part of the slowest step.

A secondary DKIE (typically kH/kD is close to 1) occurs when the C-H/C-D bond is not directly involved in bond-breaking or formation in the rate-determining step, but its environment changes. princeton.edu For instance, if a nucleophilic substitution reaction at the terminal carbons of this compound showed a small secondary DKIE, it could indicate a change in hybridization at the carbon center (e.g., from sp³ to sp²) in the transition state. princeton.edu

Below is a hypothetical data table illustrating the kind of results one might obtain from such experiments.

| Reaction Type | Hypothetical Reactant | Hypothetical kH/kD | Interpretation |

| E2 Elimination | This compound | 6.5 | Primary DKIE; C-D bond cleavage in rate-determining step. |

| Sₙ2 Substitution | This compound | 1.1 | Secondary DKIE; Change in C-D bond environment in transition state. |

| Sₙ1 Substitution | This compound | 1.2 | Secondary DKIE; Rehybridization of carbon in rate-determining step. |

Note: This table is illustrative and not based on published experimental data for this specific compound.

Correlation of DKIEs with Rate-Determining Steps and Bond Cleavage Events

The magnitude of the DKIE is directly correlated with the nature of the transition state. A large primary DKIE suggests a symmetric transition state where the hydrogen/deuterium is halfway transferred. iitd.ac.in Conversely, a smaller primary DKIE can indicate an "early" or "late" transition state where the C-H/C-D bond is either barely broken or almost completely broken. pharmacy180.com By precisely measuring the DKIE for reactions involving this compound, researchers could map out the energy profile of the reaction and gain a detailed understanding of the bond cleavage events that govern the reaction's speed and outcome.

Conformational Analysis and Stereochemical Outcomes in Reactions Involving Deuterated Propanes

The presence of deuterium in this compound allows for nuanced investigations into its conformational behavior and its use as a precursor in stereochemical studies.

Spectroscopic Analysis of Conformational Preferences of Deuterated 1,3-Dibromopropane

The conformational landscape of 1,3-disubstituted propanes is characterized by a series of rotamers arising from rotation about the C1-C2 and C2-C3 bonds. For 1,3-dibromopropane, these conformers are influenced by a combination of steric and electrostatic interactions between the bulky, electronegative bromine atoms and the methylene (B1212753) groups. The introduction of deuterium at the C1 and C3 positions in this compound does not significantly alter the electronic potential energy surface governing these conformations. However, it does provide a sensitive spectroscopic handle for their study.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly sensitive to isotopic substitution. The frequencies of C-D stretching and bending vibrations are significantly lower than those of their C-H counterparts due to the greater mass of deuterium. This isotopic shift allows for the clear identification and assignment of vibrational modes associated with the deuterated positions of the molecule. By analyzing the vibrational spectra, particularly in the gas phase or in matrix isolation studies at low temperatures, it is possible to identify the presence of different conformers and to determine their relative populations.

Table 1: Calculated Conformational Data for 1,3-Dibromopropane (Illustrative) (Note: This data is illustrative and based on general expectations for 1,3-dihalopropanes. Specific experimental or calculated values for the D4 isotopologue are not available.)

| Conformer | Dihedral Angle 1 (Br-C1-C2-C3) | Dihedral Angle 2 (C1-C2-C3-Br) | Relative Energy (kJ/mol) |

| Anti-Anti (AA) | ~180° | ~180° | 0 (Reference) |

| Anti-Gauche (AG) | ~180° | ~60° | ~2-4 |

| Gauche-Gauche (GG) | ~60° | ~60° | ~4-6 |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for conformational analysis. While the ¹H NMR spectrum of 1,3-dibromopropane is relatively simple, the analysis of coupling constants, particularly ³J(H,H) vicinal couplings, can provide information about the time-averaged dihedral angles through the Karplus equation. In this compound, the absence of protons at the C1 and C3 positions simplifies the remaining proton spectrum, which would consist of a signal for the C2 methylene protons. More advanced NMR techniques, such as ²H (deuterium) NMR, could provide direct information about the deuterated positions. The quadrupole coupling constant of deuterium is sensitive to the local electronic environment and can be used to probe molecular dynamics and orientation.

Stereochemical Consequences in Electrophilic Additions to Deuterated Cyclopropanes

1,3-Dibromopropane and its isotopologues are common precursors for the synthesis of cyclopropane. The intramolecular cyclization is typically achieved through a Wurtz-type reaction using a reactive metal such as zinc or sodium. The use of this compound would yield 1,1,2,2-tetradeuteriocyclopropane, a molecule with a specific isotopic labeling pattern that is invaluable for studying the stereochemistry of subsequent reactions.

Electrophilic addition to cyclopropanes is a well-studied class of reactions where the strained cyclopropane ring acts as a nucleophile, leading to ring-opening. The stereochemical course of this ring-opening provides critical insights into the reaction mechanism. When an electrophile (E⁺) attacks the cyclopropane ring, a carbocationic intermediate is formed, which is then attacked by a nucleophile (Nu⁻). The stereochemistry of the final product depends on the nature of the intermediate and the trajectory of the nucleophilic attack.

The use of a deuterated cyclopropane, such as that derived from this compound, allows for the precise tracking of the fate of the labeled positions. For instance, in the electrophilic addition of a generic reagent E-Nu to 1,1,2,2-tetradeuteriocyclopropane, the position of the deuterium atoms in the ring-opened product can reveal whether the reaction proceeds with retention or inversion of configuration at the carbon atoms involved.

Consider the acid-catalyzed ring-opening of this deuterated cyclopropane. Protonation (or deuteration if a deuterated acid is used) of the cyclopropane ring can lead to a corner-protonated or an edge-protonated intermediate. The subsequent nucleophilic attack can occur at either of the two carbons of the broken C-C bond. The stereochemical outcome at these centers is of key interest.

Table 2: Potential Stereochemical Outcomes in Electrophilic Addition to Deuterated Cyclopropane (Note: This table illustrates the principles of how deuteration helps in elucidating stereochemistry. The specific outcomes depend on the electrophile, nucleophile, and reaction conditions.)

| Reaction Step | Mechanistic Feature | Stereochemical Consequence |

| Electrophilic Attack | Attack on the C-C bond | Formation of a carbocationic intermediate |

| Nucleophilic Attack | Attack on the carbocation | Can occur from the same side (syn-addition) or the opposite side (anti-addition) of the departing group |

| Overall Transformation | Ring-opening | The relative stereochemistry of the substituents in the product reveals the mechanism |

Studies on the electrophilic halogenation or hydrohalogenation of cyclopropanes have shown that the stereochemistry can be complex and dependent on the specific reagents and conditions. The presence of deuterium labels, as would be introduced by using this compound as a starting material, provides an unambiguous method to follow the stereochemical fate of the carbon atoms of the cyclopropane ring during these transformations. This detailed stereochemical information is crucial for distinguishing between different proposed mechanistic pathways, such as those involving concerted processes versus discrete carbocationic intermediates.

Advanced Spectroscopic Characterization and Analytical Applications of 1,3 Dibromopropane 1,1,3,3 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural characterization of 1,3-Dibromopropane-1,1,3,3-D4, offering unambiguous confirmation of the deuterium (B1214612) positions.

High-resolution NMR analysis provides detailed structural information by probing the local chemical environment of ¹H, ¹³C, and ²H nuclei. A comparative analysis with the unlabeled 1,3-dibromopropane (B121459) is crucial for confirming the specific sites of deuteration.

¹H NMR Spectroscopy: In unlabeled 1,3-dibromopropane, the spectrum typically shows two signals: a triplet at approximately 3.5-3.6 ppm corresponding to the four protons of the terminal brominated carbons (Br-CH₂-) and a pentuplet around 2.3-2.4 ppm for the two protons of the central methylene (B1212753) group (-CH₂-). yale.eduyale.edu For this compound, the ¹H NMR spectrum is significantly simplified. The downfield triplet is absent, confirming the replacement of protons with deuterium at positions 1 and 3. The signal for the central methylene protons (-CH₂-) remains but its multiplicity changes from a pentuplet to a quintet (or more accurately, a multiplet) due to coupling with the four adjacent deuterium atoms (I=1 for ²H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of unlabeled 1,3-dibromopropane displays two distinct resonances: one for the terminal carbons (C1/C3) at approximately 31.4 ppm and another for the central carbon (C2) at around 34.7 ppm. yale.eduyale.edu In the spectrum of this compound, these signals undergo characteristic changes. The resonances for C1 and C3 exhibit coupling to the directly attached deuterium atoms, resulting in a triplet multiplicity for each signal due to the spin I=1 of deuterium. These signals are also typically shifted slightly upfield compared to their protonated counterparts, an effect known as the isotopic shift. The signal for the central C2 carbon remains a singlet but may show a minor isotopic shift due to the influence of deuteration on the adjacent carbons.

²H (Deuterium) NMR Spectroscopy: ²H NMR provides direct evidence of the deuterated positions. For this compound, the spectrum is expected to show a single resonance peak, confirming that all four deuterium atoms are chemically equivalent, which is consistent with their placement on the terminal carbons.

Table 1: Comparison of Expected NMR Data for 1,3-Dibromopropane and this compound

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | 1,3-Dibromopropane | ~3.58 | Triplet | Br-CH ₂- |

| ~2.37 | Pentuplet | -CH ₂- | ||

| This compound | ~2.37 | Multiplet (Quintet) | -CH ₂- | |

| ¹³C | 1,3-Dibromopropane | ~31.4 | Singlet | C H₂Br |

| ~34.7 | Singlet | -C H₂- | ||

| This compound | ~31 (shifted) | Triplet | C D₂Br | |

| ~34.7 | Singlet | -C H₂- |

| ²H | this compound | Expected single peak | Singlet | -D |

Like other 1,3-disubstituted propanes, this compound exists as a mixture of rapidly interconverting conformers at room temperature. nih.gov The principal conformers result from rotations around the C1-C2 and C2-C3 bonds and are typically designated as anti-anti (aa), anti-gauche (ag), and gauche-gauche (gg).

Temperature-dependent NMR studies are instrumental in analyzing these conformational dynamics. auremn.org.br At room temperature, the observed NMR signals represent a weighted average of all populated conformations. As the temperature is lowered, the rate of interconversion between conformers decreases. If the temperature is lowered sufficiently to reach the coalescence point and below, the single averaged signals can broaden and resolve into separate signals corresponding to the individual, distinct conformers.

By analyzing the spectra at various temperatures, key thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the conformational interchange can be determined. Furthermore, the analysis of vicinal coupling constants (e.g., ³JHH) at low temperatures allows for the determination of the dihedral angles within each conformer, providing a detailed picture of the molecule's three-dimensional structure and conformational preferences. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and assessing its isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. For this compound (C₃H₂D₄Br₂), the theoretical monoisotopic mass is significantly different from its unlabeled counterpart.

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern. HRMS can resolve these isotopic peaks and confirm that their measured masses correspond to the exact theoretical values for the C₃H₂D₄Br₂ formula, providing unambiguous confirmation of successful deuteration.

Table 2: Theoretical Exact Masses for Molecular Ions of this compound

| Isotopic Composition | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C₃H₂D₄⁷⁹Br₂ | 203.9087 |

| C₃H₂D₄⁷⁹Br⁸¹Br | 205.9067 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and analyzing their mass spectra. In the context of this compound, GC-MS is used to assess both chemical and isotopic purity.

The gas chromatogram indicates the chemical purity by separating the target compound from any starting materials, byproducts, or solvent residues. The mass spectrum provides definitive evidence of the compound's identity and its isotopic distribution.

The molecular ion (M⁺) region of the mass spectrum will exhibit the characteristic M, M+2, and M+4 pattern of a dibrominated compound, but the entire cluster will be shifted by +4 mass units compared to unlabeled 1,3-dibromopropane. The primary peaks would be expected at m/z 204, 206, and 208. The relative abundance of these peaks compared to any residual peaks at m/z 200, 202, and 204 (from unlabeled material) allows for the precise calculation of the isotopic purity and deuterium enrichment.

Key fragmentation patterns also shift. For instance, the loss of a bromine atom from the molecular ion ([M-Br]⁺) would result in fragments at m/z 125 and 127, in contrast to m/z 121 and 123 for the unlabeled compound. chemicalbook.com The base peak for the unlabeled compound is often the allyl cation ([C₃H₅]⁺) at m/z 41; for the deuterated analogue, corresponding hydrocarbon fragments would be shifted to higher masses. nih.govchegg.com

Table 3: Key Expected m/z Fragments in the Mass Spectrum of this compound

| Ion | Expected m/z | Notes |

|---|---|---|

| [C₃H₂D₄Br₂]⁺ | 204, 206, 208 | Molecular ion cluster |

| [C₃H₂D₄Br]⁺ | 125, 127 | Loss of a bromine atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Deuterated Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to predictable and significant changes in the vibrational spectrum, providing clear evidence of deuteration.

In unlabeled 1,3-dibromopropane, the IR spectrum is dominated by C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-H bending/deformation vibrations (around 1370-1470 cm⁻¹). docbrown.info The C-Br stretching modes are found in the fingerprint region at lower wavenumbers (550-750 cm⁻¹). docbrown.infosigmaaldrich.com

For this compound, the most dramatic change is the appearance of new, strong absorption bands corresponding to carbon-deuterium (C-D) vibrational modes. Because deuterium is approximately twice as heavy as hydrogen, the C-D stretching frequencies are significantly lower, typically appearing in the 2100-2200 cm⁻¹ region. nih.gov Concurrently, the intensity of the C-H stretching bands associated with the terminal carbons (positions 1 and 3) will be dramatically reduced or absent. The C-H stretching and bending modes for the central -CH₂- group will remain.

The presence of both the remaining central C-H bands and the new C-D bands, along with the disappearance of the terminal C-H bands, serves as definitive proof of the 1,1,3,3-D4 isotopic substitution pattern.

Table 4: Comparison of Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | 1,3-Dibromopropane | This compound (Expected) |

|---|---|---|

| C-H Stretch (Terminal) | ~2960 | Absent / Greatly Reduced |

| C-H Stretch (Central) | ~2920 | ~2920 |

| C-D Stretch (Terminal) | N/A | ~2100 - 2200 |

| C-H Bend | ~1450 | Present (central CH₂) |

| C-D Bend | N/A | Present |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Dibromopropane |

| This compound |

Computational and Theoretical Chemistry Studies on 1,3 Dibromopropane 1,1,3,3 D4 and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic and geometric properties of molecules. These approaches solve approximations of the Schrödinger equation to determine molecular characteristics from first principles.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1,3-Dibromopropane-1,1,3,3-D4, methods like DFT with functionals such as B3LYP or ab initio techniques like Møller-Plesset perturbation theory (MP2) can be employed to find its equilibrium geometry.

The primary structural impact of replacing hydrogen with deuterium (B1214612) at the C1 and C3 positions is a slight shortening of the C-D bond compared to the C-H bond. This is a result of the lower zero-point vibrational energy (ZPVE) of the heavier C-D bond, which leads to a slightly smaller average bond length. However, this effect is minimal, and other geometric parameters like bond angles and dihedral angles are largely unaffected.

The electronic structure, which includes the distribution of electrons in molecular orbitals, is fundamentally governed by the nuclear charge. Since deuterium and hydrogen have the same nuclear charge, the electronic properties of this compound are virtually identical to its non-deuterated counterpart. Calculations on the parent compound, 1,3-dibromopropane (B121459), have identified various stable conformations, such as gauche-gauche, gauche-anti, and anti-anti, with the gauche-gauche form being the most stable. researchgate.net Similar conformational preferences are expected for the deuterated species. Key electronic descriptors like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap would remain effectively unchanged by deuteration. researchgate.net

Table 1: Comparison of Typical Calculated Bond Parameters

| Parameter | C-H (in CH2) | C-D (in CD2) | Expected Difference |

|---|---|---|---|

| Bond Length | ~1.09 Å | ~1.087 Å | C-D is slightly shorter |

Note: The table presents typical, illustrative values to highlight the principles of isotopic substitution.

Quantum chemistry provides highly valuable predictions of spectroscopic data that can be compared with experimental results.

NMR Chemical Shifts : The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a routine application of DFT. While deuterium is NMR-active, it is not observed in a standard ¹H NMR spectrum. Consequently, the ¹H NMR spectrum of this compound would be significantly simplified, showing a signal only for the central C2 methylene (B1212753) protons, as the protons at C1 and C3 are replaced. In the ¹³C NMR spectrum, the carbons bonded to deuterium (C1 and C3) would exhibit a small upfield shift (isotope effect) compared to the non-deuterated molecule. The chemical shift of the central C2 carbon may also be slightly perturbed. Computational methods can accurately predict these subtle isotopic shifts. For reference, the experimental ¹³C NMR signals for non-deuterated 1,3-dibromopropane are approximately 31.4 ppm (-CH2Br) and 34.7 ppm (-CH2-). yale.edu

Vibrational Frequencies : Vibrational spectroscopy is particularly sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to the greater mass of deuterium compared to hydrogen, the C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies. The reduction is approximated by a factor of 1/√2. DFT calculations can accurately compute the full vibrational spectrum, allowing for precise assignment of these shifted peaks. This is a powerful tool for confirming successful deuteration and for detailed vibrational analysis. Studies on analogous deuterated molecules, such as 1,3-diaminopropane, have successfully used DFT to assign the vibrational spectra of different conformers and their deuterated forms. researchgate.netstfc.ac.uk

Table 2: Comparison of Typical Calculated Vibrational Frequencies

| Vibrational Mode | C-H Frequency Range (cm⁻¹) | Calculated C-D Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching | 2900 - 3000 | ~2100 - 2250 |

Note: The table displays characteristic frequency ranges for C-H bonds and the theoretically predicted ranges for C-D bonds.

Mechanistic Pathway Modeling and Transition State Energetics of Reactions Involving Deuterated 1,3-Dibromopropane

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing transition states—the high-energy structures that represent the barrier to a reaction.

A key reason for studying deuterated compounds is to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting hydrogen with deuterium will typically slow the reaction down. This is because the C-D bond has a lower zero-point vibrational energy and is therefore "stronger" in the sense that more energy is required to reach the transition state.

Theoretical modeling can quantify the KIE by calculating the activation energies for both the deuterated and non-deuterated reactants. For reactions involving 1,3-dibromopropane, such as nucleophilic substitution or photodissociation, computational models can predict how deuteration at the C1 and C3 positions would influence the reaction energetics and dynamics. researchgate.netnih.gov For instance, in a reaction where a bromide is eliminated and a hydrogen/deuterium is abstracted from the C1 position, a significant primary KIE would be expected.

Molecular Dynamics Simulations for Conformational Landscapes of Deuterated Molecules

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations provide a dynamic picture of the conformational landscape, revealing how a molecule flexes, rotates, and transitions between different shapes at a given temperature.

For this compound, MD simulations can explore the equilibrium between the various conformers (gauche-gauche, gauche-anti, etc.). researchgate.net The potential energy surface that governs these conformations is determined by electronic and steric factors, which are not significantly altered by isotopic substitution. Therefore, the relative stabilities and equilibrium populations of the conformers are expected to be nearly identical to those of the non-deuterated molecule. researchgate.netstfc.ac.uk

The primary influence of deuteration in MD simulations is on the dynamics of motion. Because deuterium is heavier, molecules containing it move more slowly. This means that the frequencies of bond vibrations and the rates of conformational transitions (e.g., rotation around C-C bonds) would be slightly lower for this compound compared to its standard isotopologue. However, for larger-scale conformational changes, this mass effect is generally subtle.

Advanced Applications of 1,3 Dibromopropane 1,1,3,3 D4 in Complex Organic Synthesis and Research

Synthesis of Novel C3-Bridged Organic Architectures

1,3-Dibromopropane-1,1,3,3-D4 serves as a key building block for introducing a deuterated three-carbon (C3) bridge into a wide array of organic structures. As a bifunctional electrophile, it readily reacts with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, leading to the construction of intricate molecular frameworks.

One of the most fundamental applications of 1,3-dibromopropane (B121459) and its deuterated analogue is in the synthesis of cyclopropane (B1198618) rings. The intramolecular cyclization of 1,3-dibromopropane is a classic method for forming this strained three-membered ring system.

Freund Reaction: The first synthesis of cyclopropane was achieved by August Freund in 1881 through the reaction of 1,3-dibromopropane with sodium metal. wikipedia.org This reaction, a variation of the Wurtz coupling, involves the formation of an organosodium intermediate that undergoes intramolecular nucleophilic substitution to displace the second bromide and form the cyclopropane ring. wikipedia.orgstudy.com

Use of Zinc: Modern adaptations of this reaction often use zinc as the dehalogenating agent, sometimes with sodium iodide as a catalyst, which can lead to improved yields. wikipedia.orgstudy.com

By employing this compound, chemists can synthesize cyclopropane-1,1,2,2-d4. The presence of the deuterium (B1214612) atoms on the cyclopropane ring provides a powerful tool for spectroscopic analysis and for studying the mechanisms of subsequent reactions involving the ring.

| Reaction Name | Reagents | Product from this compound |

| Freund Reaction | Sodium (Na) | Cyclopropane-1,1,2,2-d4 |

| Zinc-mediated Cyclization | Zinc (Zn) | Cyclopropane-1,1,2,2-d4 |

The ability of this compound to act as a C3 linker is extensively used in the synthesis of various heterocyclic compounds. It reacts with dinucleophiles containing nitrogen, sulfur, or oxygen to form saturated or unsaturated ring systems with a deuterated backbone.

Nitrogen-Containing Heterocycles: It reacts with primary or secondary diamines to form deuterated piperidines (six-membered rings) or with other nitrogen nucleophiles to construct more complex systems.

Sulfur-Containing Heterocycles: Reactions with dithiols or sodium sulfide can yield deuterated thianes (six-membered rings containing a sulfur atom).

Oxygen-Containing Heterocycles: Diols or other oxygen-based nucleophiles can be used to synthesize deuterated tetrahydropyrans.

Triazole Synthesis: In more complex syntheses, 1,3-dibromopropane has been used in the multi-step preparation of novel 1,2,3-triazole-based sulfonamides, where it forms a bridge between two molecular units. researchgate.net Using the deuterated analogue would install a labeled C3-bridge in these complex heterocyclic structures.

These deuterated heterocycles are of significant interest in medicinal chemistry and materials science, where the isotopic label can be used to probe biological interactions or material properties.

| Heteroatoms | Dinucleophile Example | Resulting Heterocycle from this compound |

| Nitrogen | 1,2-Diaminoethane | Deuterated Piperazine derivative |

| Sulfur | 1,2-Ethanedithiol | Deuterated 1,4-Dithiane derivative |

| Oxygen | 1,2-Ethanediol | Deuterated 1,4-Dioxane derivative |

Precursor in Organometallic Chemistry for Functionalized Complexes

While less common than its use in organic synthesis, this compound can serve as a precursor in organometallic chemistry. Its reaction with metals or metal complexes can lead to the formation of functionalized organometallic species containing a deuterated propyl bridge. For instance, it can be used to synthesize Grignard reagents, although the presence of two bromine atoms can lead to competing side reactions. sciencemadness.org More specialized applications involve reacting it with metal carbonyls or other low-valent metal complexes to form metallacyclobutanes or other cyclic organometallic structures. These deuterated complexes are valuable for studying fundamental organometallic reaction mechanisms, such as oxidative addition and reductive elimination.

Development of Deuterated Analogues in Medicinal Chemistry Research

The strategic incorporation of deuterium into drug candidates is a modern medicinal chemistry approach to improve the safety and efficacy of pharmaceuticals. nih.gov this compound acts as a critical building block for introducing deuterated C3 fragments into bioactive molecules.

A primary goal of deuteration is to enhance a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference can lead to a slower rate of bond cleavage in metabolic reactions catalyzed by enzymes, such as cytochrome P450s. This phenomenon is known as the kinetic isotope effect. researchgate.net

By strategically placing deuterium at sites on a drug molecule that are prone to metabolic oxidation, chemists can slow down its breakdown. Using this compound to construct part of a drug's carbon skeleton can protect that specific region from metabolic attack. Potential benefits of this approach include:

Increased drug half-life , allowing for less frequent dosing. nih.gov

Reduced formation of toxic or reactive metabolites . researchgate.net

Improved oral bioavailability .

More consistent drug exposure among different patients.

This strategy has been successfully applied in FDA-approved drugs like deutetrabenazine, demonstrating the therapeutic potential of deuterated compounds. nih.govnih.gov

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. Stable isotope labeling is a powerful technique used in these studies. nih.gov

This compound is an ideal reagent for synthesizing isotopically labeled versions of drug candidates. By incorporating a deuterated C3-moiety, researchers can create a "heavy" version of the drug that is chemically identical to the non-deuterated parent but can be distinguished by mass spectrometry. nih.gov This allows for:

Precise quantification of the drug and its metabolites in biological samples like blood, urine, and tissues. nih.gov

Elucidation of metabolic pathways by tracking the fate of the deuterium label.

"Pulse-chase" experiments to study the dynamics of drug distribution and turnover in the body.

Studies on the non-deuterated 1,3-dibromopropane have identified metabolites such as N-acetyl-S-(1-bromo-3-propyl)-cysteine, indicating that it undergoes conjugation with glutathione. nih.govosti.gov Using this compound in similar toxicological or metabolic studies would greatly facilitate the identification and tracking of such metabolites.

| Application Area | Technique/Principle | Benefit of using this compound |

| Metabolic Optimization | Kinetic Isotope Effect | Slows metabolic breakdown at the C3 position, potentially improving drug half-life and safety. researchgate.net |

| Pharmacokinetic Studies | Stable Isotope Labeling | Allows for precise tracking and quantification of a drug and its metabolites using mass spectrometry. nih.gov |

| Metabolic Pathway ID | Isotopic Tracing | Helps identify the chemical structures of metabolites by observing where the deuterium label is retained or lost. |

Comparative Academic Investigations Involving 1,3 Dibromopropane 1,1,3,3 D4

Reactivity and Mechanistic Comparisons with Structural Isomers (e.g., 1,2-Dibromopropane)

While direct comparative studies of the reactivity of 1,3-Dibromopropane-1,1,3,3-D4 and its structural isomer, 1,2-dibromopropane (B165211), are not extensively documented in readily available literature, an understanding of their differing reactivity can be inferred from the known reactions of their non-deuterated analogues and the principles of kinetic isotope effects. Both 1,2-dibromopropane and 1,3-dibromopropane (B121459) can undergo nucleophilic substitution and elimination reactions. proprep.comlibretexts.org However, their structural differences lead to distinct reaction pathways and products.

In nucleophilic substitution reactions, the position of the bromine atoms influences the reaction mechanism. For instance, in reactions with a nucleophile like the cyanide ion (CN-), both isomers can participate in SN2 reactions. quora.com The primary bromine atoms in 1,3-dibromopropane are generally more susceptible to a direct SN2 attack than the secondary bromine in 1,2-dibromopropane due to less steric hindrance.

Elimination reactions, often competing with substitution, also exhibit isomer-specific behavior. chemguide.co.ukchemguide.co.uk The treatment of 1,2-dibromopropane with a strong base typically leads to the formation of propyne (B1212725) through a double dehydrobromination. stackexchange.com In contrast, 1,3-dibromopropane, under similar conditions, is more likely to undergo intramolecular substitution to form cyclopropane (B1198618) or intermolecular reactions.

The introduction of deuterium (B1214612) at the C1 and C3 positions in this compound would primarily manifest as a secondary kinetic isotope effect in substitution and elimination reactions where the C-D bond is not broken in the rate-determining step. libretexts.orgpharmacy180.com A secondary KIE (kH/kD) value greater than 1 (a normal secondary KIE) is often observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state, which can occur in SN1-type reactions or E1 eliminations. wikipedia.org Conversely, an inverse secondary KIE (kH/kD < 1) might be observed if the transition state involves a change from sp2 to sp3 hybridization. princeton.edu For SN2 reactions, the KIE is typically close to unity.

Table 1: Predicted Reactivity and Mechanistic Differences

| Reactant | Reaction Type | Expected Major Product(s) | Predicted Influence of Deuteration (in this compound) |

|---|---|---|---|

| 1,2-Dibromopropane | Nucleophilic Substitution (e.g., with KCN) | 1,2-dicyanopropane | Not applicable |

| Elimination (e.g., with strong base) | Propyne | Not applicable | |

| 1,3-Dibromopropane | Nucleophilic Substitution (e.g., with KCN) | 1,3-dicyanopropane | Minor secondary KIE expected, likely close to 1 for an SN2 mechanism. |

| Intramolecular Cyclization (e.g., with a base) | Cyclopropane | A small secondary KIE might be observed, depending on the transition state geometry. |

Differential Reactivity Studies with Non-Deuterated 1,3-Dibromopropane

The primary difference in reactivity between this compound and its non-deuterated counterpart, 1,3-dibromopropane, is the kinetic isotope effect. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. libretexts.org This difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond. pharmacy180.com

In reactions where a C-H bond at the 1 or 3 position of 1,3-dibromopropane is cleaved in the rate-determining step, a primary kinetic isotope effect would be observed. libretexts.org For example, in an E2 elimination reaction where a base abstracts a proton from the carbon adjacent to the leaving group, substituting hydrogen with deuterium at that position would significantly slow down the reaction rate. The magnitude of the primary KIE (kH/kD) is typically in the range of 2-8. pharmacy180.com

However, in many reactions involving 1,3-dibromopropane, such as nucleophilic substitution or intramolecular cyclization to form cyclopropane, the C-H (or C-D) bonds at the 1 and 3 positions are not directly broken. In these cases, a much smaller secondary kinetic isotope effect would be expected. utdallas.edu The magnitude of the secondary KIE is generally between 0.7 and 1.5. wikipedia.org A value greater than 1 indicates a "normal" secondary KIE, while a value less than 1 is an "inverse" secondary KIE. princeton.edu These effects arise from changes in the vibrational frequencies of the C-H/C-D bonds between the ground state and the transition state.

Table 2: Expected Kinetic Isotope Effects (KIE) in Reactions of 1,3-Dibromopropane

| Reaction Type | Rate-Determining Step | Expected KIE (kH/kD) for this compound | Rationale |

|---|---|---|---|

| SN2 Substitution | Nucleophilic attack and leaving group departure | ~1.0 - 1.2 | No direct C-D bond cleavage. A small normal secondary KIE is possible due to changes in vibrational frequencies in the transition state. |

| SN1 Substitution | Formation of a carbocation | > 1.0 (normal secondary KIE) | Rehybridization from sp3 to sp2 at the reaction center. |

| E2 Elimination | Abstraction of a proton/deuteron from C1 or C3 | > 1.5 (primary KIE) | Direct cleavage of the C-D bond in the rate-determining step. |

| Intramolecular Cyclization | Nucleophilic attack of one end of the molecule on the other | ~1.0 - 1.2 | No direct C-D bond cleavage. A small secondary KIE may be observed. |

Methodological Efficacy Comparisons in Deuterated Compound Synthesis

1,3-Dihalopropanes, including 1,3-dibromopropane and its deuterated analogues, are valuable building blocks in organic synthesis, particularly for the construction of three-membered rings and other cyclic systems. nih.gov While specific examples detailing the use of this compound for the synthesis of other deuterated compounds are not prevalent in the searched literature, its potential utility can be inferred from established synthetic methodologies.

Deuterated compounds are of significant interest in various fields, including medicinal chemistry and materials science, due to the potential for improved metabolic stability and altered pharmacokinetic profiles of drugs. nih.govprinceton.edu The synthesis of deuterated molecules often involves the use of deuterated starting materials or reagents.

This compound could serve as a precursor for the synthesis of deuterated cyclopropane derivatives. For instance, an intramolecular Wurtz-type reaction using a reducing agent would yield cyclopropane-1,1,2,2-d4. Furthermore, it could be employed in the synthesis of deuterated heterocyclic compounds by reacting it with appropriate dinucleophiles.

The efficacy of using this compound in such syntheses would be comparable to its non-deuterated counterpart in terms of reaction pathways. The primary consideration would be the potential for slightly different reaction kinetics due to the kinetic isotope effect, which might necessitate minor adjustments to reaction conditions such as temperature or reaction time. The key advantage lies in the specific introduction of deuterium at defined positions, which is crucial for mechanistic studies and for creating specifically labeled compounds. epj-conferences.org

Table 3: Potential Synthetic Applications of this compound

| Target Deuterated Compound | Synthetic Strategy | Potential Advantages of Using this compound |

|---|---|---|

| Cyclopropane-1,1,2,2-d4 | Intramolecular reductive cyclization | Direct and regioselective introduction of four deuterium atoms. |

| Deuterated heterocycles (e.g., piperidines, pyrimidines) | Reaction with dinucleophiles (e.g., diamines, amidines) | Precise placement of deuterium atoms on the propane (B168953) backbone of the resulting heterocycle. |

| Other deuterated C3-bridged compounds | Various coupling reactions | A versatile building block for introducing a deuterated three-carbon unit. |

常见问题

Q. What synthetic methods are recommended for preparing 1,3-Dibromopropane-1,1,3,3-D4 with high isotopic purity?

Deuterated 1,3-Dibromopropane can be synthesized via halogen exchange reactions using deuterated precursors (e.g., D₂O or deuterated alcohols) under controlled conditions. Ensure isotopic purity (>98 atom% D) by optimizing reaction parameters like temperature and catalyst selection. Post-synthesis, purification via fractional distillation or chromatography is critical to minimize non-deuterated byproducts. Isotopic enrichment can be validated using mass spectrometry or NMR .

Q. How should researchers characterize deuterium incorporation in this compound?

Use ²H NMR spectroscopy (deuterium decoupling at 61.4 MHz) to confirm the position and extent of deuteration. Infrared (IR) spectroscopy can also detect C-D stretching vibrations (~2100–2200 cm⁻¹). Mass spectrometry (MS) with high-resolution accuracy (e.g., HRMS-ESI) is essential to verify molecular ion peaks (e.g., M+ at m/z 205.91 for C₃H₂D₄Br₂) and isotopic distribution .

Q. What safety protocols are critical when handling 1,3-Dibromopropane-D4?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (acute toxicity: rat oral LD₅₀ = 315 mg/kg).

- Spill Management: Absorb spills with sand or vermiculite; avoid water to prevent environmental contamination.

- Waste Disposal: Collect in labeled containers for incineration or licensed hazardous waste disposal .

Q. What analytical techniques are suitable for monitoring reactions involving this deuterated compound?

- Gas Chromatography (GC): Track reaction progress using a DB-5 column (non-polar phase) with flame ionization detection.

- Kinetic Studies: Employ deuterium kinetic isotope effects (KIE) by comparing reaction rates with non-deuterated analogs.

- Isotopic Purity Checks: Use isotope-ratio mass spectrometry (IRMS) to ensure >98 atom% D .

Advanced Research Questions

Q. How does deuteration influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?

Deuteration at the β-positions (C1 and C3) introduces kinetic isotope effects (KIE) , slowing reaction rates due to increased mass and altered transition-state vibrational frequencies. For example, in cycloalkylation reactions (e.g., with hydantoins), deuterated analogs may show reduced yields compared to non-deuterated versions. Computational studies (DFT) can model these effects .

Q. How can researchers resolve contradictions in reaction yields between deuterated and non-deuterated analogs?

Discrepancies often arise from isotopic effects or impurities. To address this:

Q. What are the environmental implications of 1,3-Dibromopropane-D4’s mobility in soil?

The compound’s moderate soil mobility (Koc ≈ 460) suggests potential groundwater contamination. Biodegradation studies indicate low readiness (10% degradation via OECD 301D test). Mitigate risks by conducting ecotoxicity assays (e.g., LC₅₀ for Pimephales promelas = 1.79 mg/L) and modeling transport using adsorption isotherms (Kd = 22.5 L/kg in organic-rich soils) .

Q. How does deuteration affect metabolic pathways in model organisms?

In rats, 1,3-Dibromopropane-D4 reacts with glutathione (GSH) to form 1-bromo-3-propyl-S-glutathione, which is excreted in urine. Deuterium labeling allows tracking of metabolites via LC-MS/MS, revealing slower metabolic clearance due to isotopic effects. This has implications for toxicological studies .

Q. What challenges arise in achieving high atom% D during synthesis, and how are they addressed?

- Isotopic Dilution: Minimize by using excess deuterated reagents (e.g., D₂O) and inert atmospheres.

- Byproduct Formation: Suppress non-deuterated analogs via iterative distillation.

- Validation: Use quantitative ²H NMR with internal standards (e.g., tetramethylsilane-D) .

Q. How can computational tools aid in designing experiments with this compound?

AI-driven synthesis planners (e.g., Reaxys or Pistachio models) predict feasible routes for deuterated analogs. Molecular dynamics simulations model isotopic effects on reaction trajectories, while DFT calculations optimize transition states for KIE studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。